molecular formula C21H20ClN3O4S B2903707 4-[6-chloro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzamide CAS No. 1251561-95-1

4-[6-chloro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzamide

Cat. No.: B2903707
CAS No.: 1251561-95-1
M. Wt: 445.92
InChI Key: CWHRPUUELGIUIA-UHFFFAOYSA-N
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Description

4-[6-Chloro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazin-4-yl]benzamide is a synthetic benzothiazine derivative characterized by a 1,1-dioxo (sulfone) group, a 6-chloro substituent on the benzothiazine core, and two functional moieties: a piperidine-1-carbonyl group at position 2 and a benzamide group at position 4. The sulfone group enhances metabolic stability and influences electronic properties, while the chloro substituent may modulate steric and electronic interactions.

Properties

IUPAC Name

4-[6-chloro-1,1-dioxo-2-(piperidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c22-15-6-9-18-17(12-15)25(16-7-4-14(5-8-16)20(23)26)13-19(30(18,28)29)21(27)24-10-2-1-3-11-24/h4-9,12-13H,1-3,10-11H2,(H2,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHRPUUELGIUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-chloro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazinone Core: The initial step involves the cyclization of a suitable precursor to form the benzothiazinone core. This can be achieved through a condensation reaction between a 2-aminobenzenethiol and a chloroacetyl chloride derivative under basic conditions.

    Introduction of the Piperidine Group: The piperidine group is introduced via a nucleophilic substitution reaction. The benzothiazinone intermediate is reacted with piperidine in the presence of a suitable base, such as triethylamine, to form the piperidinyl-substituted benzothiazinone.

    Formation of the Benzamide Group: The final step involves the acylation of the piperidinyl-substituted benzothiazinone with a benzoyl chloride derivative to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[6-chloro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[6-chloro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-[6-chloro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Ethyl 4-[6-fluoro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1λ⁶,4-benzothiazin-4-yl]benzoate

This compound shares the benzothiazine core and sulfone group but differs in three key aspects:

  • 6-Fluoro substituent : Fluorine’s electronegativity may enhance metabolic stability compared to chlorine.
  • Pyrrolidine-1-carbonyl group: The 5-membered pyrrolidine ring (vs.
  • Ethyl benzoate ester : The ester group (vs. benzamide) decreases polarity, affecting solubility and bioavailability.
Property Target Compound Ethyl Ester Analog
Core Structure Benzothiazine-1,1-dioxo Benzothiazine-1,1-dioxo
Position 6 Substituent Chlorine Fluorine
Position 2 Group Piperidine-1-carbonyl Pyrrolidine-1-carbonyl
Position 4 Group Benzamide Ethyl benzoate
Potential Bioactivity Unknown Unknown
Reference

Heterocyclic Core Variants

Substituted 4-Chloro-2-(4-Piperazin-1-yl) Quinazolines

These quinazoline derivatives feature a nitrogen-rich bicyclic core instead of benzothiazine. Key differences include:

  • Quinazoline core : Increased aromaticity and hydrogen-bonding sites compared to benzothiazine.
  • 4-Chloro substituent : Similar to the target compound’s 6-chloro group but positioned differently.
  • Piperazine moiety : A secondary amine-rich ring (vs. piperidine’s tertiary amine) enhances solubility and basicity.
  • Reported Activity : Anticonvulsant effects in rodent models, suggesting CNS applications .

6-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one Hydrochloride

This benzoxazinone derivative replaces the sulfur atom in benzothiazine with oxygen, altering electronic properties:

  • Benzoxazinone core: Lacks sulfone groups, reducing oxidative stability.
  • Hydrochloride salt : Enhances aqueous solubility compared to the neutral benzamide group in the target compound.
  • Molecular Formula : C₁₃H₁₆Cl₂N₂O₂ (vs. target compound’s undetermined formula).
Property Target Compound Quinazoline Derivative Benzoxazinone Derivative
Core Structure Benzothiazine-1,1-dioxo Quinazoline Benzoxazinone
Halogen Substituent 6-Chloro 4-Chloro 6-Chloro
Heteroatoms S, O (sulfone) N, N O, N
Bioactivity Unknown Anticonvulsant Unknown
Reference

Biological Activity

The compound 4-[6-chloro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1λ6,4-benzothiazin-4-yl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a benzothiazine core with several functional groups that contribute to its biological properties. The presence of the piperidine ring and chloro substituent are particularly noteworthy due to their influence on the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with cell surface receptors can lead to altered signaling pathways.

These interactions can result in significant biological effects, such as anti-inflammatory or anticancer activities.

Biological Activity Overview

Research has shown that 4-[6-chloro-1,1-dioxo-2-(piperidine-1-carbonyl)-4H-1λ6,4-benzothiazin-4-yl]benzamide exhibits a range of biological activities. Key findings include:

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways. For instance, it may enhance the expression of pro-apoptotic proteins while inhibiting anti-apoptotic factors.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a variety of pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic functions.

Anti-inflammatory Effects

Research indicates that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This makes it a potential candidate for treating inflammatory diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Cancer Cell Lines : A study conducted on breast cancer cell lines showed that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, demonstrating its broad-spectrum antimicrobial properties.
  • Inflammation Model : In an animal model of inflammation, administration of the compound led to a marked decrease in edema and inflammatory markers compared to control groups.

Data Tables

Biological Activity Effect Observed Reference
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth
Anti-inflammatoryReduces inflammation

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